molecular formula C7H7BrN2O B13670951 2-Bromo-1-(2-methylpyrimidin-5-yl)ethanone

2-Bromo-1-(2-methylpyrimidin-5-yl)ethanone

Cat. No.: B13670951
M. Wt: 215.05 g/mol
InChI Key: QDYDTIXJXOQZKL-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-methylpyrimidin-5-yl)ethanone is an organic compound with the molecular formula C7H7BrN2O It is a brominated derivative of ethanone, featuring a pyrimidine ring substituted with a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2-methylpyrimidin-5-yl)ethanone typically involves the bromination of 1-(2-methylpyrimidin-5-yl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity and yield of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(2-methylpyrimidin-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted ethanones with various functional groups.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

Scientific Research Applications

2-Bromo-1-(2-methylpyrimidin-5-yl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-methylpyrimidin-5-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

  • 2-Bromo-1-(5-methylpyrimidin-2-yl)ethanone
  • 2-Bromo-1-(3-nitrophenyl)ethanone
  • 2-Bromo-1-(4-ethoxyphenyl)ethanone

Comparison: 2-Bromo-1-(2-methylpyrimidin-5-yl)ethanone is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. Compared to other brominated ethanones, it may exhibit different selectivity and potency in various applications, making it a valuable compound for targeted research .

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

2-bromo-1-(2-methylpyrimidin-5-yl)ethanone

InChI

InChI=1S/C7H7BrN2O/c1-5-9-3-6(4-10-5)7(11)2-8/h3-4H,2H2,1H3

InChI Key

QDYDTIXJXOQZKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)C(=O)CBr

Origin of Product

United States

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